1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzotriazole core substituted with a sulfonyl group attached to a methoxynaphthalene moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxynaphthalene and 1H-1,2,3-benzotriazole.
Sulfonylation: The 6-methoxynaphthalene undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form 6-methoxynaphthalen-2-yl sulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to maximize product formation.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzotriazoles.
Scientific Research Applications
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may interfere with pathways related to inflammation and bacterial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-imidazole
- 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole
Comparison:
- Structural Differences: While these compounds share the methoxynaphthalene sulfonyl moiety, they differ in the heterocyclic ring attached (benzotriazole vs. imidazole).
- Chemical Properties: The presence of different heterocycles can influence their reactivity and interaction with biological targets.
- Applications: Each compound may have unique applications based on its specific chemical structure and properties.
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-23-14-8-6-13-11-15(9-7-12(13)10-14)24(21,22)20-17-5-3-2-4-16(17)18-19-20/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKHPOXVXSGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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